2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN7O/c17-9-13(26)23-5-7-24(8-6-23)15-14-16(20-10-19-15)25(22-21-14)12-3-1-11(18)2-4-12/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYZZRLTKGPTSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Structural Analysis and Retrosynthetic Considerations
The target compound comprises three distinct moieties:
- A 3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine core
- A piperazine linker at position 7 of the triazolopyrimidine
- A 2-chloroethanone group at the terminal piperazine nitrogen
Retrosynthetic disconnection suggests three primary synthetic blocks (Figure 1):
- Block A : Triazolopyrimidine core synthesis via [3+2] cycloaddition
- Block B : Piperazine introduction through nucleophilic aromatic substitution
- Block C : Chloroacetylation via Schotten-Baumann reaction
Synthetic Routes to the Triazolopyrimidine Core
Cyclocondensation of 4-Fluorophenyltriazole with Pyrimidine Precursors
The triazolopyrimidine scaffold is typically constructed using aminoguanidine bicarbonate and formic acid to generate 3-amino-1,2,4-triazole, followed by cyclization with ethyl acetoacetate in acetic acid. Critical modifications for the 4-fluorophenyl substituent involve:
Suzuki-Miyaura Coupling :
- 3-Iodo-triazolo[4,5-d]pyrimidine intermediates react with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis
- Yields: 68–72% in toluene/EtOH (3:1) at 80°C
Nucleophilic Aromatic Substitution :
Piperazine Functionalization Strategies
Introducing the piperazine moiety at position 7 proceeds via two principal methods:
Direct Displacement of Chloride Leaving Groups
| Step | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Piperazine (5 eq) | K₂CO₃, dioxane, reflux, 12h | 83% | |
| 2 | Boc-piperazine (3 eq) | DIPEA, DCM, rt, 6h | 76% |
Key considerations:
- Excess piperazine minimizes dimerization byproducts
- Polar aprotic solvents (DMF, DMSO) accelerate displacement kinetics
Buchwald-Hartwig Amination
For electron-deficient pyrimidine systems:
Chloroacetylation of Piperazine
Schotten-Baumann Reaction Conditions
Acylation of the secondary amine employs chloroacetyl chloride under controlled pH:
Integrated Synthetic Protocols
Three-Step Linear Synthesis
Triazolopyrimidine Formation : 3-(4-Fluorophenyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine
- Reactants: 4-Fluorophenylhydrazine, 4,6-dichloropyrimidine-5-carbaldehyde
- Conditions: EtOH, Δ, 8h → 71% yield
Piperazine Coupling :
Chloroacetylation :
- Chloroacetyl chloride (1.1 eq), NEt₃ (1.5 eq)
- DCM, 0°C → rt, 3h → 82% yield
Overall Yield : 71% × 88% × 82% = 51.4%
Convergent Synthesis Approach
Advantages :
- Enables parallel synthesis of fragments
- Mitigates cumulative yield losses
Fragment A : 3-(4-Fluorophenyl)triazolopyrimidine-piperazine
- Prepared via Method 4.1 steps 1–2
Fragment B : 2-Chloroacetyl chloride
Convergence :
Purity Enhancement :
- Recrystallization from EtOAc/hexanes (1:3)
- Final HPLC purity >99.5%
Analytical Characterization Data
Spectroscopic Profiles
Process Optimization Challenges
Regioselectivity in Triazole Formation
Competing pathways during cyclocondensation:
- Desired product : 3H-triazolo[4,5-d]pyrimidine regioisomer
- Byproduct : 1H-triazolo[4,5-d]pyrimidine (8–12% yield)
Mitigation Strategies :
Chloroacetyl Group Stability
Decomposition pathways:
- Hydrolysis to glycolic acid derivatives
- Elimination to ketene intermediates
Stabilization Methods :
- Store final product under N₂ at −20°C
- Formulate as HCl salt (mp 192–194°C)
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
| Reagent | Industrial Alternative | Cost Reduction |
|---|---|---|
| Pd(PPh₃)₄ | Pd/C (5% wt) | 68% |
| DIPEA | K₂CO₃ | 92% |
| Anhydrous THF | 2-MeTHF | 45% |
Continuous Flow Synthesis
Benefits :
- Reduced reaction times (8h → 45min)
- Improved heat management for exothermic acylation
Module Design :
- Triazolopyrimidine formation: Packed-bed reactor with immobilized Cu catalyst
- Piperazine coupling: CSTR with in-line pH monitoring
- Chloroacetylation: Microreactor with T-junction mixing
Q & A
Q. What are the optimal synthetic routes for preparing this triazolopyrimidine derivative, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential functionalization of the triazolopyrimidine core and piperazine moiety. Key steps include:
- Nucleophilic substitution to attach the 4-fluorophenyl group to the triazole ring .
- Coupling reactions (e.g., Buchwald-Hartwig amination) to link the piperazine and ethanone groups .
- Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) for cross-coupling .
- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) under reflux .
Optimization requires monitoring reaction temperature (typically 80–120°C) and inert atmospheres (N₂/Ar) to suppress side reactions .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₂H₂₀ClFN₇O₂, MW 449.9) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation using SHELX software for refinement .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation methods are recommended?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). The triazolopyrimidine core’s planar structure favors π-π stacking in hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays (e.g., kinase activity measured via fluorescence polarization) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- SAR Analysis : Compare analogs (e.g., 3-ethyl or 4-chlorophenyl derivatives) to identify substituents critical for activity .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for assay heterogeneity .
Q. What strategies are effective for studying the compound’s metabolic stability and toxicity in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The 4-fluorophenyl group may reduce CYP450-mediated oxidation .
- Toxicity Screening : Use zebrafish embryos for rapid assessment of developmental toxicity (LC₅₀ and teratogenicity endpoints) .
- Reactive Metabolite Detection : Trapping assays with glutathione (GSH) to identify electrophilic intermediates .
Experimental Design Considerations
Q. What is an optimal in vivo study design to evaluate this compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- Dosing : Single-dose (10 mg/kg IV and PO) in Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h .
- Bioanalysis : Quantify compound levels via UPLC-MS/MS (LOQ: 1 ng/mL) .
- Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F). The piperazine moiety may enhance solubility but reduce membrane permeability .
Data Analysis and Reporting
Q. How can researchers statistically analyze dose-response data to determine potency and efficacy?
- Methodological Answer :
- Curve Fitting : Use GraphPad Prism to fit sigmoidal dose-response curves (variable slope, four parameters). Report EC₅₀/IC₅₀ with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
- Synergy Studies : For combination therapies, calculate combination index (CI) via Chou-Talalay method .
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